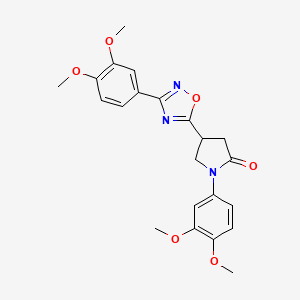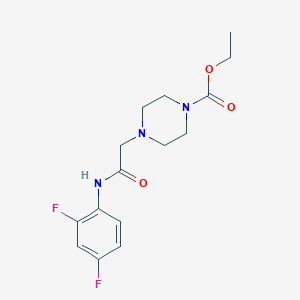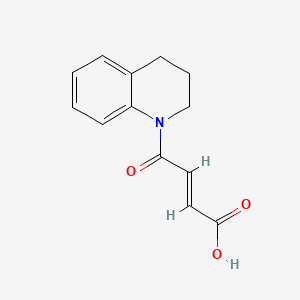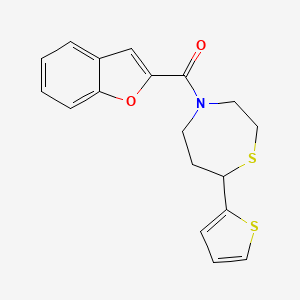
N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway and plays a crucial role in B-cell development and function. TAK-659 has shown promising results in preclinical studies as a potential treatment option for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mécanisme D'action
N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a selective inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. BTK plays a crucial role in B-cell development and function by mediating downstream signaling pathways that regulate B-cell proliferation, survival, and differentiation. N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide binds to the active site of BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways and ultimately, the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been shown to have significant anti-tumor activity in preclinical models of CLL and NHL. In addition to its anti-tumor effects, N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are implicated in the pathogenesis of various autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has also shown good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is its potential to induce resistance in B-cell malignancies, which may limit its long-term efficacy.
Orientations Futures
There are several future directions for the development of N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors and BCL-2 inhibitors, which may enhance their anti-tumor effects. Another area of interest is the development of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are characterized by dysregulated B-cell activity. Finally, there is a need for further research into the mechanisms of resistance to BTK inhibitors, which may inform the development of strategies to overcome resistance and improve long-term efficacy.
Méthodes De Synthèse
The synthesis of N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves a multi-step process that includes the reaction of 2-methylquinoline-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-amino-4,6-dimethylpyridine to form the corresponding amide. The amide is then reacted with tetrahydrothiophene-3-carboxylic acid to form the desired compound.
Applications De Recherche Scientifique
N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been extensively studied in preclinical models and has shown promising results in the treatment of various B-cell malignancies. In vitro studies have shown that N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide inhibits BTK activity and downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. In vivo studies have demonstrated that N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has significant anti-tumor activity in mouse models of CLL and NHL.
Propriétés
IUPAC Name |
N-(2-methylquinolin-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-13-5-6-16-17(22-13)3-2-4-18(16)23-20(24)14-7-9-21-19(11-14)25-15-8-10-26-12-15/h2-7,9,11,15H,8,10,12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBABCRIVHVZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC(=NC=C3)OC4CCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2993832.png)

![3-[4-Amino-3-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2993834.png)

![6-Tert-butyl-2-[1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2993836.png)

![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2993838.png)






